(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate
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Overview
Description
(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is an organic compound with a complex structure that includes acetyloxy, bromo, and methylnaphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate typically involves multiple steps, starting with the bromination of 2-methylnaphthalene. The brominated product is then subjected to acetylation reactions to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of brominated and acetylated naphthalene derivatives on biological systems. Its interactions with enzymes and cellular components can provide insights into biochemical processes.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of bromine and acetyl groups may influence the compound’s bioactivity and pharmacokinetics.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and acetyloxy groups can participate in binding interactions, influencing the compound’s activity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetyloxy-3-chloro-2-methylnaphthalen-1-yl) acetate
- (4-Acetyloxy-3-fluoro-2-methylnaphthalen-1-yl) acetate
- (4-Acetyloxy-3-iodo-2-methylnaphthalen-1-yl) acetate
Uniqueness
Compared to similar compounds, (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions.
Properties
IUPAC Name |
(4-acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-8-13(16)15(20-10(3)18)12-7-5-4-6-11(12)14(8)19-9(2)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSCSHVEEMIZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1Br)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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